Cas no 1018522-83-2 (5-amino-N-benzyl-2-chloro-N-ethylbenzamide)

5-Amino-N-benzyl-2-chloro-N-ethylbenzamide is a benzamide derivative featuring both amino and chloro functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical research. The compound's structure, incorporating a benzyl and ethyl substitution on the amide nitrogen, enhances its reactivity and potential for further functionalization. Its chloro and amino groups provide distinct sites for selective modifications, facilitating applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound's well-defined molecular framework and stability under standard conditions make it suitable for use in controlled synthetic pathways. Its purity and consistent performance are critical for research requiring precise chemical transformations.
5-amino-N-benzyl-2-chloro-N-ethylbenzamide structure
1018522-83-2 structure
Product name:5-amino-N-benzyl-2-chloro-N-ethylbenzamide
CAS No:1018522-83-2
MF:C16H17ClN2O
MW:288.771982908249
CID:4567595
PubChem ID:28722906

5-amino-N-benzyl-2-chloro-N-ethylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 5-amino-N-benzyl-2-chloro-N-ethylbenzamide
    • Benzamide, 5-amino-2-chloro-N-ethyl-N-(phenylmethyl)-
    • EN300-49080
    • Z234893483
    • AKOS009258154
    • G24393
    • CS-0250026
    • 1018522-83-2
    • Inchi: 1S/C16H17ClN2O/c1-2-19(11-12-6-4-3-5-7-12)16(20)14-10-13(18)8-9-15(14)17/h3-10H,2,11,18H2,1H3
    • InChI Key: AEJKTUVFAFYFBB-UHFFFAOYSA-N
    • SMILES: C(N(CC)CC1=CC=CC=C1)(=O)C1=CC(N)=CC=C1Cl

Computed Properties

  • Exact Mass: 288.102941g/mol
  • Monoisotopic Mass: 288.102941g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 318
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 288.77g/mol
  • XLogP3: 3.2
  • Topological Polar Surface Area: 46.3Ų

5-amino-N-benzyl-2-chloro-N-ethylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01061166-5g
5-Amino-N-benzyl-2-chloro-N-ethylbenzamide
1018522-83-2 95%
5g
¥6236.0 2023-04-06
AN HUI ZE SHENG Technology Co., Ltd.
CB000742262-1g
5-amino-N-benzyl-2-chloro-N-ethylbenzamide
1018522-83-2 95+%
1g
¥4165.00 2023-09-15
Enamine
EN300-49080-0.1g
5-amino-N-benzyl-2-chloro-N-ethylbenzamide
1018522-83-2 100%
0.1g
$98.0 2023-02-10
Enamine
EN300-49080-0.05g
5-amino-N-benzyl-2-chloro-N-ethylbenzamide
1018522-83-2 100%
0.05g
$66.0 2023-02-10
Enamine
EN300-49080-0.25g
5-amino-N-benzyl-2-chloro-N-ethylbenzamide
1018522-83-2 100%
0.25g
$142.0 2023-02-10
TRC
A631425-50mg
5-Amino-N-benzyl-2-chloro-N-ethylbenzamide
1018522-83-2
50mg
$ 95.00 2022-05-31
A2B Chem LLC
AV40529-500mg
5-amino-N-benzyl-2-chloro-N-ethylbenzamide
1018522-83-2 100%
500mg
$321.00 2024-04-20
A2B Chem LLC
AV40529-250mg
5-amino-N-benzyl-2-chloro-N-ethylbenzamide
1018522-83-2 100%
250mg
$185.00 2024-04-20
A2B Chem LLC
AV40529-1g
5-amino-N-benzyl-2-chloro-N-ethylbenzamide
1018522-83-2 100%
1g
$426.00 2024-04-20
Aaron
AR019WHP-50mg
5-amino-N-benzyl-2-chloro-N-ethylbenzamide
1018522-83-2 95%
50mg
$116.00 2025-02-08

Additional information on 5-amino-N-benzyl-2-chloro-N-ethylbenzamide

Recent Advances in the Study of 5-amino-N-benzyl-2-chloro-N-ethylbenzamide (CAS: 1018522-83-2)

The compound 5-amino-N-benzyl-2-chloro-N-ethylbenzamide (CAS: 1018522-83-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzamide scaffold, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its biological activities. This research brief aims to summarize the latest findings related to this compound, providing a comprehensive overview of its current status in drug discovery and development.

One of the key areas of investigation has been the synthesis and structural modification of 5-amino-N-benzyl-2-chloro-N-ethylbenzamide. Researchers have developed novel synthetic routes to improve yield and purity, which are critical for scaling up production for preclinical and clinical studies. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound and ensure its structural integrity. These efforts have facilitated a deeper understanding of its chemical properties and reactivity, paving the way for further derivatization and optimization.

In terms of biological activity, recent studies have explored the compound's potential as a modulator of specific protein targets. Preliminary data suggest that 5-amino-N-benzyl-2-chloro-N-ethylbenzamide exhibits selective binding affinity towards certain enzymes and receptors implicated in disease pathways. For instance, it has been investigated for its role in inhibiting kinases involved in inflammatory and oncogenic processes. These findings highlight the compound's versatility and its potential as a lead molecule for the development of new therapeutic agents.

Furthermore, pharmacokinetic and pharmacodynamic studies have provided insights into the compound's behavior in biological systems. Researchers have evaluated its absorption, distribution, metabolism, and excretion (ADME) profiles, as well as its toxicity and safety parameters. These studies are essential for determining the compound's suitability for further development and for identifying potential challenges in its clinical translation. Early results indicate favorable pharmacokinetic properties, although additional optimization may be required to enhance its bioavailability and reduce off-target effects.

The therapeutic potential of 5-amino-N-benzyl-2-chloro-N-ethylbenzamide extends beyond its initial applications. Recent investigations have explored its use in combination therapies, where it may synergize with other drugs to enhance efficacy or overcome resistance mechanisms. Additionally, its role in targeted drug delivery systems has been examined, leveraging its chemical properties to improve specificity and reduce systemic toxicity. These innovative approaches underscore the compound's adaptability and its potential to address unmet medical needs.

In conclusion, the latest research on 5-amino-N-benzyl-2-chloro-N-ethylbenzamide (CAS: 1018522-83-2) demonstrates its significant promise in the field of chemical biology and pharmaceutical sciences. Advances in synthesis, biological evaluation, and pharmacokinetic studies have laid a solid foundation for its further development. As researchers continue to explore its mechanisms and applications, this compound may emerge as a valuable tool in the discovery of next-generation therapeutics. Future studies should focus on refining its properties, expanding its therapeutic scope, and advancing it through the drug development pipeline.

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